molecular formula C10H20N2O B8298517 3-(Morpholinomethyl)cyclopentanamine

3-(Morpholinomethyl)cyclopentanamine

Cat. No. B8298517
M. Wt: 184.28 g/mol
InChI Key: GKDOJCSFNDFOAJ-UHFFFAOYSA-N
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Patent
US09067966B2

Procedure details

Tert-butyl (1R,3S)-3-(morpholinomethyl)cyclopentylcarbamate (Step 4, 0.6) was treated with trifluoroacetic acid (2 ml) and the obtained compound of 3-(morpholinomethyl)cyclopentanamine was used directly for synthesizing final compounds given in example section without further purification.
Name
Tert-butyl (1R,3S)-3-(morpholinomethyl)cyclopentylcarbamate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:6][CH2:5][N:4]([CH2:7][C@H:8]2[CH2:12][CH2:11][C@@H:10]([NH:13]C(=O)OC(C)(C)C)[CH2:9]2)[CH2:3][CH2:2]1.FC(F)(F)C(O)=O.O1CCN(CC2CCC(N)C2)CC1>>[O:1]1[CH2:2][CH2:3][N:4]([CH2:7][C@H:8]2[CH2:12][CH2:11][C@@H:10]([NH2:13])[CH2:9]2)[CH2:5][CH2:6]1

Inputs

Step One
Name
Tert-butyl (1R,3S)-3-(morpholinomethyl)cyclopentylcarbamate
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCN(CC1)C[C@@H]1C[C@@H](CC1)NC(OC(C)(C)C)=O
Name
Quantity
2 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCN(CC1)CC1CC(CC1)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
O1CCN(CC1)C[C@@H]1C[C@@H](CC1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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